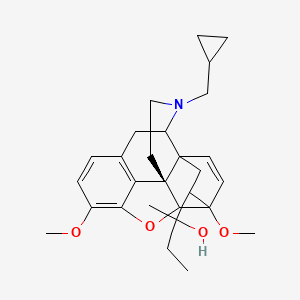

Homprenorphine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C28H37NO4 |

|---|---|

分子量 |

451.6 g/mol |

IUPAC名 |

2-[(2S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol |

InChI |

InChI=1S/C28H37NO4/c1-5-25(2,30)20-15-26-10-11-28(20,32-4)24-27(26)12-13-29(16-17-6-7-17)21(26)14-18-8-9-19(31-3)23(33-24)22(18)27/h8-11,17,20-21,24,30H,5-7,12-16H2,1-4H3/t20?,21?,24?,25?,26?,27-,28?/m0/s1 |

InChIキー |

QRKTXOUBZSDKCE-JYOYXCFGSA-N |

異性体SMILES |

CCC(C)(C1CC23C=CC1(C4[C@@]25CCN(C3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)O |

正規SMILES |

CCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC)O4)CC7CC7)OC)O |

製品の起源 |

United States |

Foundational & Exploratory

Buprenorphine at the Mu-Opioid Receptor: A Deep Dive into its Molecular Mechanism

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Buprenorphine stands as a cornerstone in the treatment of opioid use disorder (OUD) and pain management, primarily due to its unique and complex pharmacological profile at the mu-opioid receptor (MOR). Classified as a partial agonist, its mechanism of action is characterized by three principal features: exceptionally high binding affinity, partial intrinsic activity, and a remarkably slow dissociation rate. This combination results in a distinctive clinical profile, including a "ceiling effect" on respiratory depression, a long duration of action, and the ability to displace other full agonists from the receptor. This technical guide provides an in-depth exploration of these molecular interactions, summarizing key quantitative data, detailing the experimental protocols used for their determination, and visualizing the associated signaling pathways.

Pharmacodynamic Profile at the Mu-Opioid Receptor

Buprenorphine's interaction with the MOR is a departure from that of classic full agonists like morphine or fentanyl. Its clinical utility is directly tied to its nuanced molecular behavior.

High Binding Affinity

Buprenorphine exhibits a sub-nanomolar binding affinity for the MOR, meaning it binds to the receptor with very high strength and tenacity.[1][2] This high affinity allows it to effectively compete with and displace other opioids, including full agonists, from the receptor binding sites.[2] This property is crucial for its role in OUD treatment, as it can block the effects of subsequently used heroin or other opioids.[2] The affinity is quantified by the inhibition constant (Ki), with lower values indicating a stronger binding interaction.

| Compound | Mu-Opioid Receptor Ki (nM) | Reference |

| Buprenorphine | ~0.2 | [1][3] |

| Morphine | ~1.17 | [4] |

| Fentanyl | ~1.35 | [4] |

| Naloxone | ~1-2 | [1][4] |

Table 1: Comparative binding affinities of selected opioids at the mu-opioid receptor. A lower Ki value denotes higher binding affinity.

Partial Agonism and Intrinsic Activity

Unlike full agonists that elicit a maximal response upon binding, buprenorphine has lower intrinsic activity at the MOR.[2] This means that even when all receptors are occupied, it produces a submaximal physiological response.[5] This "partial agonism" is responsible for the ceiling effect observed with buprenorphine, particularly concerning respiratory depression, which is a primary risk associated with full opioid agonists.[2] Functional activity is often measured in terms of maximal effect (Emax) relative to a standard full agonist like DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) and the concentration required to produce 50% of the maximal effect (EC50).

| Assay Type | Parameter | Buprenorphine | Morphine | DAMGO (Full Agonist) |

| [³⁵S]GTPγS Binding | Emax (% of DAMGO) | Partial Agonist | Partial Agonist | 100% |

| EC50 (nM) | Variable | Variable | Variable | |

| cAMP Inhibition | Emax (% Inhibition) | Partial Agonist[6] | Partial Agonist[6] | Full Agonist[6] |

Table 2: Functional activity profile of buprenorphine compared to other opioids. Buprenorphine consistently demonstrates partial agonist activity in assays measuring G-protein activation and downstream signaling.

Slow Dissociation Kinetics

A defining feature of buprenorphine is its extremely slow rate of dissociation from the MOR.[1][5] Once bound, it remains attached to the receptor for an extended period. This slow koff (dissociation rate constant) contributes significantly to its long duration of action, allowing for less frequent dosing in clinical settings.[1] This "stick-and-stay" characteristic, combined with its high affinity, makes it difficult for other opioids to displace it, further contributing to its therapeutic blockade effect.[5]

| Compound | Dissociation Rate (koff) (s⁻¹) | Reference |

| Buprenorphine | 2.0 x 10⁻⁴ | [1] |

| Naloxone | 2.4 x 10⁻² | [1] |

Table 3: Dissociation kinetics at the mu-opioid receptor. Buprenorphine's dissociation rate is orders of magnitude slower than that of the antagonist naloxone.

Signaling Pathways: G-Protein vs. β-Arrestin

Upon agonist binding, the MOR primarily signals through the activation of inhibitory G-proteins (Gi/Go). This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulates ion channels. An alternative pathway involves the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and initiation of separate signaling cascades.

There has been significant interest in developing "G-protein biased" MOR agonists, with the hypothesis that such compounds could provide analgesia with a reduced side-effect profile, particularly less respiratory depression and tolerance.[7][8] While some studies have suggested that β-arrestin recruitment is linked to adverse effects[9], more recent evidence indicates that G-protein signaling itself is the primary mediator of opioid-induced respiratory depression.[7][10] Buprenorphine has been shown to be a potent agonist in G-protein activation pathways (cAMP assays) while demonstrating minimal to no recruitment of β-arrestin2, suggesting a potential G-protein bias.[11]

Key Experimental Protocols

The characterization of buprenorphine's activity relies on a suite of standardized in vitro pharmacological assays.

Radioligand Competition Binding Assay (for Ki determination)

This assay quantifies the affinity of an unlabeled compound (buprenorphine) by measuring its ability to compete with a radiolabeled ligand for binding to the MOR.[4][12]

Objective: To determine the inhibition constant (Ki) of buprenorphine.

Methodology:

-

Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human mu-opioid receptor are used.[12]

-

Radioligand: A high-affinity MOR radioligand, such as [³H]DAMGO, is used at a fixed concentration, typically near its dissociation constant (Kd).[12]

-

Competition: Membranes are incubated with the radioligand and varying concentrations of unlabeled buprenorphine.

-

Equilibrium & Separation: The mixture is incubated to allow binding to reach equilibrium. Receptor-bound radioligand is then separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.[13]

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of buprenorphine. A non-linear regression analysis is used to determine the IC50 (the concentration of buprenorphine that inhibits 50% of specific radioligand binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

[³⁵S]GTPγS Binding Assay (for functional activity)

This functional assay provides a direct measure of G-protein activation following receptor stimulation by an agonist.[6] Activated G-proteins exchange GDP for GTP; this assay uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, to quantify this exchange.[4][6]

Objective: To determine the potency (EC50) and efficacy (Emax) of buprenorphine for MOR-mediated G-protein activation.

Methodology:

-

Reagents: MOR-expressing cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of buprenorphine are prepared in an assay buffer.[14] A known full agonist (e.g., DAMGO) is used as a positive control.

-

Incubation: Membranes are incubated with GDP and the test compound (buprenorphine or DAMGO) at 30°C. The reaction is initiated by the addition of [³⁵S]GTPγS.[6][14]

-

Termination: After a set incubation period (e.g., 60 minutes), the reaction is terminated by rapid filtration, similar to the binding assay.[6]

-

Detection: The amount of [³⁵S]GTPγS bound to the G-proteins (and thus trapped on the filter) is quantified by scintillation counting.

-

Data Analysis: Specific binding is plotted against the logarithm of agonist concentration. Non-linear regression is used to fit a sigmoidal dose-response curve, from which the EC50 and Emax values are determined. The Emax for buprenorphine is typically expressed as a percentage of the maximal stimulation achieved by the full agonist DAMGO.

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the functional consequence of Gi/Go protein activation, which is the inhibition of adenylyl cyclase and the subsequent reduction in intracellular cAMP levels.

Objective: To measure the inhibitory effect of buprenorphine on adenylyl cyclase activity.

Methodology:

-

Cell Culture: Whole cells (e.g., HEK293) expressing the MOR are used.

-

Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin, a direct activator of adenylyl cyclase, to elevate intracellular cAMP levels.[15]

-

Inhibition: Concurrently, the cells are treated with varying concentrations of buprenorphine (or a control opioid).

-

Lysis and Detection: After incubation, the cells are lysed, and the total intracellular cAMP concentration is measured using a competitive immunoassay, such as a LANCE-Ultra TR-FRET assay or a radioimmunoassay.[15][16]

-

Data Analysis: The results are expressed as the percentage inhibition of the forskolin-stimulated cAMP response. A dose-response curve is generated to determine the EC50 and Emax for buprenorphine's inhibitory effect.

Conclusion

The mechanism of action of buprenorphine at the mu-opioid receptor is a sophisticated interplay of high-affinity binding, partial intrinsic activity, and slow dissociation kinetics. These pharmacodynamic properties, quantifiable through specific in vitro assays, directly translate to its clinical profile of a safe and effective medication for pain and opioid use disorder. Its preferential activation of G-protein signaling pathways with minimal β-arrestin recruitment further adds to its unique character. A thorough understanding of these molecular mechanisms is indispensable for the rational development of next-generation opioid therapeutics with improved safety and efficacy profiles.

References

- 1. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 2. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]

- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Opioid overdose and tolerance: is the recruitment of β-arrestin to the µ-receptor involved? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 recruitment assay: No two ligands have the same profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of Forskolin-Stimulated cAMP Accumulation Assays. [bio-protocol.org]

Buprenorphine receptor binding affinity and kinetics

An In-Depth Technical Guide to Buprenorphine's Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buprenorphine is a complex and clinically significant opioid modulator derived from thebaine. Its unique pharmacological profile, characterized by high receptor affinity and slow dissociation kinetics, distinguishes it from traditional opioid agonists and contributes to its distinct therapeutic applications in pain management and opioid use disorder. This technical guide provides a comprehensive overview of buprenorphine's interaction with key opioid receptors, detailing its binding affinity, kinetics, and the subsequent signaling cascades. Methodologies for the key experiments used to derive these data are also presented.

Receptor Binding Affinity

Buprenorphine exhibits a promiscuous but highly specific binding profile across the opioid receptor family. It is generally characterized by very high affinity for the mu-opioid receptor (MOR), high affinity for the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR), and weaker affinity for the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1).[1][2] Its activity varies at each of these sites, acting as a partial agonist at MOR, an antagonist at KOR and DOR, and a weak partial agonist at the NOP receptor.[1][2]

Quantitative Binding Affinity Data

The binding affinity of a ligand for a receptor is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

| Receptor | Species | Tissue/Cell Line | Kᵢ (nM) Mean ± s.e.m. | Reference(s) |

| Mu-Opioid Receptor (MOR) | Rat | Brain | 0.08 ± 0.02 | [3] |

| Monkey | Brain | 0.08 ± 0.01 | [3] | |

| Human | CHO Cells | 0.2 | [4] | |

| Delta-Opioid Receptor (DOR) | Rat | Brain | 0.42 ± 0.04 | [3] |

| Monkey | Brain | 0.82 ± 0.11 | [3] | |

| Kappa-Opioid Receptor (KOR) | Rat | Brain | 0.11 ± 0.05 | [3] |

| Monkey | Brain | 0.44 ± 0.08 | [3] | |

| Human | - | 0.072 | [5] | |

| Nociceptin Receptor (ORL-1) | Rat | Brain | 285 ± 30 | [3] |

| Human | CHO Cells | 116 | [6] |

Receptor Binding Kinetics

Beyond affinity, the kinetics of how a drug associates with and dissociates from its receptor target are critical determinants of its pharmacological action. Buprenorphine is particularly distinguished by its slow binding kinetics, especially at the mu-opioid receptor.[7][8] This slow dissociation contributes to its long duration of action and the "ceiling effect" on respiratory depression.[2][7]

Quantitative Binding Kinetics Data

| Receptor | Parameter | Value | Cell Type | Reference(s) |

| Mu-Opioid Receptor (MOR) | Dissociation Rate (kₒff) | 2.0 x 10⁻⁴ s⁻¹ | Living Cells | [4] |

| Residence Time | ~18-fold higher than oliceridine | - | [2] | |

| Half-life (plasma) | ~2-3 hours (terminal) | Human | [9] |

Signaling Pathways

Upon receptor binding, opioid ligands initiate intracellular signaling cascades. The canonical pathway involves the activation of heterotrimeric G-proteins (primarily Gαi/o), which leads to analgesia and other typical opioid effects.[2][10] An alternative pathway involves the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate separate signaling events often associated with adverse effects.[2][11]

Buprenorphine is considered a "biased agonist" at the mu-opioid receptor. It potently activates the G-protein pathway while failing to significantly recruit β-arrestin 2.[2][11][12] This biased signaling profile is thought to contribute to its favorable safety profile, particularly the ceiling effect on respiratory depression.[2]

Signaling Pathway Diagram

Quantitative Signaling Data

| Assay | Receptor | Parameter | Value (Buprenorphine) | Reference(s) |

| [³⁵S]GTPγS Binding | MOR | EC₅₀ | 0.08 ± 0.01 nM | [3] |

| % Stim. | 38 ± 8% | [3] | ||

| KOR | EC₅₀ | 0.04 ± 0.01 nM | [3] | |

| % Stim. | 10 ± 4% | [3] | ||

| ORL-1 | EC₅₀ | 35 ± 30 nM | [3] | |

| % Stim. | 60 ± 10% | [3] | ||

| β-Arrestin 2 Recruitment | MOR | Activity | Fails to stimulate recruitment | [12] |

| IC₅₀ | 1.1 nM (as antagonist vs. DAMGO) | [12] |

Experimental Protocols

The quantitative data presented in this guide are primarily derived from sophisticated in vitro pharmacological assays. Understanding these methodologies is crucial for interpreting the data and designing future experiments.

Radioligand Binding Assay

This technique is the gold standard for determining the binding affinity (Kᵢ) of a compound for a specific receptor.[13] It involves competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.

Objective: To determine the Kᵢ of a test compound.

Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]DAMGO for MOR) is incubated with a receptor preparation (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (buprenorphine). The test compound's ability to displace the radioligand is measured, and the concentration that displaces 50% of the specific binding (IC₅₀) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.[14]

Generalized Protocol:

-

Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction, which is then resuspended in a binding buffer.[15]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand, and serially diluted concentrations of the test compound.[15] Include controls for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled ligand).[14]

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[15]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[14][15]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[14]

-

Data Analysis: The IC₅₀ is determined from the competition curve, and the Kᵢ is calculated using the formula: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[14]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism, providing a measure of a compound's potency (EC₅₀) and efficacy (Eₘₐₓ).

Objective: To quantify G-protein activation by an agonist.

Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of incorporated radioactivity is proportional to the level of G-protein activation.[10][13]

Generalized Protocol:

-

Membrane Preparation: As with the binding assay, prepare membranes from cells expressing the receptor of interest.

-

Assay Setup: Incubate membranes with GDP, varying concentrations of the test agonist (buprenorphine), and a fixed concentration of [³⁵S]GTPγS in an appropriate buffer.[12]

-

Incubation: Allow the reaction to proceed (e.g., 60 minutes at 30°C).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to capture the membranes with bound [³⁵S]GTPγS.[12]

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the agonist concentration to generate a dose-response curve, from which EC₅₀ and Eₘₐₓ values can be determined.

β-Arrestin 2 Recruitment Assay (PathHunter® Assay)

This cell-based assay is used to quantify the recruitment of β-arrestin 2 to an activated GPCR.

Objective: To measure the potency and efficacy of a compound to induce β-arrestin 2 recruitment.

Principle: The DiscoverX PathHunter® assay is based on enzyme fragment complementation (EFC).[12][16] Cells are engineered to express the GPCR fused to a small enzyme fragment (ProLink™, or PK) and β-arrestin 2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor, or EA). Agonist-induced recruitment of β-arrestin-EA to the GPCR-PK forces the complementation of the two fragments, forming an active β-galactosidase enzyme. This enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that can be quantified.[16][17]

Generalized Protocol:

-

Cell Plating: Plate the engineered PathHunter® cells (e.g., CHO-K1 OPRM1 β-arrestin) in a 384-well microplate and incubate overnight.[12][18]

-

Compound Addition: Add serial dilutions of the test compound (buprenorphine) or a reference agonist to the cell plate.[18]

-

Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment (e.g., 90 minutes at 37°C).[12][16]

-

Detection: Add the detection reagents, which contain the chemiluminescent substrate, to each well.[16]

-

Signal Measurement: After a final incubation period (e.g., 60 minutes at room temperature), measure the chemiluminescent signal using a plate reader.[12][16]

-

Data Analysis: Generate dose-response curves by plotting the signal against the compound concentration to determine EC₅₀ and Eₘₐₓ values for β-arrestin 2 recruitment.

Conclusion

Buprenorphine's pharmacological profile is a direct result of its unique receptor binding affinity and kinetics. Its high affinity and slow dissociation from the mu-opioid receptor, coupled with its biased agonism towards G-protein signaling, underpins its clinical utility as a potent analgesic with a superior safety profile compared to full MOR agonists. The antagonism at KOR and DOR receptors may further contribute to its therapeutic effects, including potential antidepressant properties.[19] A thorough understanding of these molecular interactions, as detailed in this guide, is essential for the rational development of next-generation opioid modulators with improved efficacy and safety.

References

- 1. Buprenorphine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 5. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Determinants of Opioid and NOP Receptor Activity in Derivatives of Buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buprenorphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Buprenorphine Is a Weak Partial Agonist That Inhibits Opioid Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]

- 12. Mediation of buprenorphine analgesia by a combination of traditional and truncated mu opioid receptor splice variants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 18. benchchem.com [benchchem.com]

- 19. Antidepressant-like Effects of Buprenorphine are Mediated by Kappa Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Complex Journey of Buprenorphine in Rodent Models: A Pharmacokinetic and Metabolic Guide

For Researchers, Scientists, and Drug Development Professionals

Buprenorphine, a potent partial μ-opioid agonist and κ-opioid antagonist, is a cornerstone of both analgesia in laboratory rodents and opioid use disorder treatment in humans. Its unique pharmacological profile, characterized by a ceiling effect on respiratory depression, makes it a safer alternative to full opioid agonists. However, translating its therapeutic efficacy and safety from preclinical rodent models to clinical applications requires a deep understanding of its pharmacokinetics (PK) and metabolism. This technical guide provides an in-depth overview of buprenorphine's journey through the rodent body, presenting key quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways and experimental workflows.

Pharmacokinetic Profile of Buprenorphine in Rodents

The disposition of buprenorphine in rodents is influenced by the species, strain, sex, and route of administration. Intravenous (IV) administration provides immediate and complete bioavailability, serving as a benchmark for other routes. Subcutaneous (SC) injection is a common route for providing sustained analgesia in laboratory animals, while oral administration is limited by extensive first-pass metabolism.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of buprenorphine in rats and mice following various routes of administration. These values are compiled from multiple studies and represent a consensus view of buprenorphine's behavior in these models.

Table 1: Pharmacokinetic Parameters of Buprenorphine in Rats

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | Clearance (L/h/kg) | Vd (L/kg) | Bioavailability (%) |

| Intravenous (IV) | 0.1 - 30 | Dose-dependent | - | ~2-5 | 2.70 - 6.10[1] | 8.37 - 18.2[1] | 100 |

| Subcutaneous (SC) | 0.5 | 34 - 90[2] | 0.25 | ~12-24 (effective)[2] | - | - | - |

| Oral | - | - | - | - | - | - | 1.24 - 2.68[3] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Elimination half-life; Vd: Volume of distribution.

Table 2: Pharmacokinetic Parameters of Buprenorphine in Mice

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | Clearance (L/h/kg) | Vd (L/kg) | Bioavailability (%) |

| Intravenous (IV) | 2.4 | - | - | ~3[4] | 4.3[5] | 6.5[5] | 100 |

| Subcutaneous (SC) | 1 (SR) | >1.0 (for 72h)[6] | 6 | ~38-40 | ~0.005 | - | - |

| Subcutaneous (SC) | 3.25 (XR) | >1.0 (for 72h)[6] | 6 | ~38-40 | ~0.005 | - | - |

SR: Sustained-Release; XR: Extended-Release

Metabolism of Buprenorphine: A Multi-Step Process

Buprenorphine undergoes extensive metabolism in the liver, primarily through two major pathways: N-dealkylation and glucuronidation.[7][8] The primary metabolite, norbuprenorphine, is formed via N-dealkylation catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and to a lesser extent, CYP2C8.[8][9] Both buprenorphine and norbuprenorphine are then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form buprenorphine-3-glucuronide (B3G) and norbuprenorphine-3-glucuronide (N3G).[10] UGT1A1 and UGT2B7 are primarily responsible for the glucuronidation of buprenorphine, while UGT1A1 and UGT1A3 conjugate norbuprenorphine.[7]

Interestingly, the metabolites of buprenorphine are not inert. Norbuprenorphine is a potent full opioid agonist that can contribute to the overall pharmacological effect, particularly respiratory depression.[10] However, its poor penetration across the blood-brain barrier limits its central nervous system effects.[11] The glucuronide metabolites, B3G and N3G, also exhibit biological activity, though their contribution to the overall effects of buprenorphine is still under investigation.[10][12]

Key Experimental Protocols

Reproducible and reliable pharmacokinetic studies are paramount in drug development. Below are detailed methodologies for key experiments involved in assessing buprenorphine's pharmacokinetics and metabolism in rodent models.

Animal Models and Husbandry

-

Species and Strain: Sprague-Dawley or Wistar rats, and C57Bl/6J or Swiss Webster mice are commonly used.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.

-

Acclimation: A minimum of one-week acclimation period is recommended before any experimental procedures.

Drug Administration

-

Intravenous (IV): Buprenorphine hydrochloride is typically dissolved in sterile saline and administered as a bolus injection into the lateral tail vein.

-

Subcutaneous (SC): The drug solution is injected into the loose skin over the back or flank. For sustained-release formulations, specific injection techniques recommended by the manufacturer should be followed.

-

Oral (PO): Oral gavage is used to administer a solution of buprenorphine directly into the stomach.

Sample Collection

-

Blood Sampling: Serial blood samples (typically 100-200 µL) are collected at predetermined time points from the tail vein, saphenous vein, or via cannulation of the jugular or carotid artery. For terminal studies, blood can be collected via cardiac puncture.

-

Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of buprenorphine and its metabolites in biological matrices due to its high sensitivity and selectivity.[5][13]

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation with a solvent like acetonitrile, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analytes.

-

Chromatography: A C18 reverse-phase column is commonly used to separate buprenorphine, norbuprenorphine, and their glucuronidated metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection. The analytes are quantified using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.

Mechanism of Action: A Logical Relationship

Buprenorphine's complex pharmacology stems from its interactions with multiple opioid receptors. Understanding these interactions is key to interpreting its therapeutic and adverse effects.

This guide provides a comprehensive, albeit not exhaustive, overview of the pharmacokinetics and metabolism of buprenorphine in rodent models. The provided data and protocols should serve as a valuable resource for researchers designing and interpreting preclinical studies with this important compound. A thorough understanding of these fundamental principles is essential for the successful development of new analgesic therapies and for refining the use of buprenorphine in both veterinary and human medicine.

References

- 1. Characterization of the pharmacokinetics of buprenorphine and norbuprenorphine in rats after intravenous bolus administration of buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Efficacy of a Long-lasting, Highly Concentrated Buprenorphine Solution in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving the oral bioavailability of buprenorphine: an in-vivo proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of buprenorphine after intravenous administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ethiqaxr.com [ethiqaxr.com]

- 7. Buprenorphine - Wikipedia [en.wikipedia.org]

- 8. A review of the pharmacogenomics of buprenorphine for the treatment of opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The In Vivo Response of Novel Buprenorphine Metabolites, M1 and M3, to Antiretroviral Inducers and Inhibitors of Buprenorphine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buprenorphine metabolites, buprenorphine-3-glucuronide and norbuprenorphine-3-glucuronide, are biologically active - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative analysis of buprenorphine- and norbuprenorphine-induced analgesic effects based on pharmacokinetic-pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Buprenorphine metabolites, buprenorphine-3-glucuronide and norbuprenorphine-3-glucuronide, are biologically active - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aalas [aalas.kglmeridian.com]

An In-Depth Technical Guide to the Blood-Brain Barrier Transport of Buprenorphine and Norbuprenorphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of buprenorphine and its primary active metabolite, norbuprenorphine, transport across the blood-brain barrier (BBB). A thorough knowledge of the distinct mechanisms governing the central nervous system (CNS) penetration of these opioids is critical for the development of safer and more effective treatments for opioid use disorder and pain management. This document summarizes key quantitative data, details common experimental protocols, and visualizes the complex interactions at the BBB.

Quantitative Analysis of Buprenorphine and Norbuprenorphine BBB Transport

The following tables summarize the key pharmacokinetic parameters and transport characteristics of buprenorphine and norbuprenorphine, highlighting the significant differences in their ability to access the CNS.

Table 1: Physicochemical Properties and In Vivo BBB Permeability

| Compound | Lipophilicity (logD at pH 7.4) | Permeability in Sheep (ml/min) | Cerebral Distribution Volume in Sheep (ml) | Blood-Brain Equilibration Half-life in Sheep (min) |

| Buprenorphine | 3.93 ± 0.08[1][2] | 47[1][2][3] | 595[1][2][3] | 20[1][2][3] |

| Norbuprenorphine | 1.18 ± 0.04[1][2] | 6[1][2][3] | 157[1][2][3] | 21[1][2][3] |

Table 2: Role of P-glycoprotein (P-gp) in Norbuprenorphine Efflux

| Experimental Model | Parameter | Value | Finding |

| In vitro (Human P-gp transfected cells) | Net Efflux Ratio | 9[2][4][5] | Norbuprenorphine is a significant P-gp substrate. |

| In vivo (mdr1a(+/+) vs. mdr1a(-/-) mice) | Brain/Plasma Concentration Ratio | ~8-fold higher in mdr1a(-/-) mice[5] | P-gp actively removes norbuprenorphine from the brain. |

| In vivo (Mice with P-gp inhibitor PSC833) | Brain Norbuprenorphine Efflux | Significantly reduced[6] | P-gp inhibition increases brain exposure to norbuprenorphine. |

Table 3: Buprenorphine and its Metabolites as P-gp Substrates (In Vitro)

| Compound | Net Efflux Ratio | P-gp Substrate |

| Buprenorphine | ~1[4][5] | No |

| Buprenorphine-3-glucuronide | ~1[5] | No |

| Norbuprenorphine-3-glucuronide | ~1[5] | No |

Table 4: Human Pharmacokinetic Parameters (Intravenous Administration)

| Dose (IV) | Buprenorphine Cmax (µg/L) | Norbuprenorphine Cmax (µg/L) |

| 2 mg | 19.3 ± 1.0 | Not reported at this dose |

| 4 mg | 44.5 ± 4.8 | Not reported at this dose |

| 8 mg | 85.2 ± 7.7 | Not reported at this dose |

| 12 mg | 124.6 ± 16.6 | Not reported at this dose |

| 16 mg | 137.7 ± 18.8 | 3.7 ± 0.7[7] |

The Critical Role of P-glycoprotein in Norbuprenorphine Brain Exposure

A pivotal finding in the study of buprenorphine and norbuprenorphine BBB transport is the differential involvement of the efflux transporter P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).

Norbuprenorphine is an avid substrate of P-gp . In vitro studies using human P-gp transfected cells have demonstrated a high net efflux ratio of approximately 9 for norbuprenorphine, indicating significant transporter-mediated removal.[2][4][5] This is in stark contrast to buprenorphine and its glucuronidated metabolites, which are not significantly transported by P-gp.[4][5] In vivo studies in P-gp knockout (mdr1a-/-) mice have confirmed these findings, showing a significantly greater brain-to-plasma concentration ratio of norbuprenorphine compared to wild-type mice.[4][5] The P-gp-mediated efflux of norbuprenorphine at the BBB is a key determinant of its limited antinociceptive effects when administered systemically, despite its high affinity for opioid receptors.[2][4] Inhibition of P-gp, either genetically or pharmacologically, leads to increased brain concentrations of norbuprenorphine and enhanced central opioid effects, including respiratory depression.[6]

Buprenorphine is not a significant P-gp substrate . While some earlier studies suggested a minor role for P-gp in buprenorphine transport, more recent and definitive studies have concluded that buprenorphine is not a clinically significant substrate of P-gp at the BBB.[8][9] This allows for more consistent and predictable brain uptake based on its physicochemical properties, primarily its high lipophilicity.

The differential interaction with P-gp is a critical factor in the distinct pharmacological profiles of buprenorphine and norbuprenorphine. The limited brain access of norbuprenorphine due to P-gp efflux contributes to the overall safety profile of buprenorphine, particularly concerning respiratory depression.[6]

Involvement of Other Transporters and Signaling Pathways

While P-gp is the most well-characterized transporter in the context of norbuprenorphine BBB transport, the potential roles of other transporters and associated signaling pathways are areas of ongoing investigation.

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another major efflux transporter at the BBB with a substrate specificity that can overlap with P-gp.[10] Some in vitro studies in human placental trophoblasts have shown that buprenorphine and norbuprenorphine can induce BCRP expression by activating the aryl hydrocarbon receptor (AhR).[11] However, direct evidence for a significant role of BCRP in the BBB transport of buprenorphine or norbuprenorphine in vivo is currently limited.

Organic Anion-Transporting Polypeptides (OATPs): OATPs are uptake transporters expressed at the BBB that mediate the brain entry of a variety of endogenous compounds and drugs.[12][13] While some opioid peptides have been identified as OATP substrates, there is currently no direct evidence to suggest that OATPs play a significant role in the brain uptake of buprenorphine or norbuprenorphine.

Signaling Pathways: The regulation of efflux transporters at the BBB is a complex process involving various signaling pathways. Chronic exposure to some opioids, like morphine, can lead to neuroinflammation and subsequent upregulation of P-gp expression at the BBB through pathways involving Toll-like receptor 4 (TLR4) and pro-inflammatory cytokines.[8][14] Recent studies using iPSC-derived brain organoids suggest that buprenorphine may activate the mTOR signaling pathway in astrocytes, while other opioids like oxycodone affect interferon signaling pathways.[15] The precise signaling cascades through which buprenorphine and norbuprenorphine may modulate transporter expression and function at the BBB remain to be fully elucidated.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of drug transport across the BBB. The following sections outline the core principles and steps for common in vivo, in situ, and in vitro techniques.

In Situ Brain Perfusion in Rodents

This technique allows for the precise control of the composition of the perfusate delivered to the brain vasculature, enabling the measurement of unidirectional influx across the BBB.

Objective: To determine the brain uptake clearance of buprenorphine and norbuprenorphine.

Methodology:

-

Animal Preparation: Anesthetize the animal (e.g., rat) and expose the common carotid artery.

-

Catheterization: Ligate the external carotid artery and insert a catheter retrograde towards the common carotid artery.

-

Perfusion: Initiate perfusion with a physiological buffer (e.g., Krebs-Ringer) containing the test compound at a known concentration and a vascular space marker (e.g., radiolabeled sucrose or dextran).

-

Termination: After a short perfusion period (typically 30-60 seconds), stop the perfusion and decapitate the animal.

-

Sample Collection: Rapidly dissect the brain and collect samples from different regions.

-

Analysis: Homogenize the brain tissue and determine the concentration of the test compound and the vascular marker using an appropriate analytical method (e.g., LC-MS/MS, scintillation counting).

-

Calculation: Calculate the brain uptake clearance (Kin) after correcting for the amount of compound remaining in the vascular space.

In Vivo Microdialysis in Rodents

Microdialysis allows for the continuous sampling of unbound drug concentrations in the brain extracellular fluid (ECF) and blood of awake, freely moving animals.

Objective: To determine the time course of unbound buprenorphine and norbuprenorphine concentrations in the brain and blood.

Methodology:

-

Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., striatum) and a microdialysis probe into a major blood vessel (e.g., jugular vein). Secure the cannulae with dental cement.

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probes and begin perfusion with artificial cerebrospinal fluid (aCSF) for the brain probe and a physiological saline solution for the blood probe at a constant, low flow rate (e.g., 1-2 µL/min).[16]

-

Equilibration: Allow the system to equilibrate for 1-2 hours to achieve a stable baseline.

-

Drug Administration: Administer buprenorphine or norbuprenorphine via the desired route (e.g., intravenous, subcutaneous).

-

Sample Collection: Collect dialysate samples from both the brain and blood probes at regular intervals (e.g., every 20-30 minutes) into sealed vials.[17]

-

Analysis: Analyze the dialysate samples for the concentrations of buprenorphine and norbuprenorphine using a sensitive analytical method like LC-MS/MS.

-

Data Analysis: Plot the concentration-time profiles for both brain ECF and blood to determine pharmacokinetic parameters and the brain-to-blood concentration ratio.

Caco-2 Cell Monolayer Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions and expresses various transporters, serving as a widely used in vitro model of the intestinal and, by extension, the blood-brain barrier.

Objective: To determine the apparent permeability (Papp) and efflux ratio of buprenorphine and norbuprenorphine.

Methodology:

-

Cell Culture: Culture Caco-2 cells on semipermeable filter inserts in a transwell plate system for 21 days to allow for differentiation and formation of a confluent monolayer.[18]

-

Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[19]

-

Transport Experiment:

-

Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) compartment and collect samples from the basolateral (receiver) compartment over time.

-

Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) compartment and collect samples from the apical (receiver) compartment over time.

-

-

Efflux Inhibition: To investigate the role of specific transporters, the experiment can be repeated in the presence of a known inhibitor (e.g., verapamil for P-gp).[19]

-

Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

-

Calculation:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

-

Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio significantly greater than 2 suggests active efflux.

-

Visualizations of Experimental Workflows and BBB Transport

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the current understanding of buprenorphine and norbuprenorphine transport at the BBB.

Caption: Workflow for In Situ Brain Perfusion.

Caption: Workflow for In Vivo Microdialysis.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. P-glycoprotein is a major determinant of norbuprenorphine brain exposure and antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 5. P-Glycoprotein Is a Major Determinant of Norbuprenorphine Brain Exposure and Antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Respiratory toxicity of buprenorphine results from the blockage of P-glycoprotein-mediated efflux of norbuprenorphine at the blood-brain barrier in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intravenous buprenorphine and norbuprenorphine pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Opioids and the Blood-Brain Barrier: A Dynamic Interaction with Consequences on Drug Disposition in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Impact of P-Glycoprotein on Opioid Analgesics: What’s the Real Meaning in Pain Management and Palliative Care? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Blood-Brain Barrier and Breast Cancer Resistance Protein: A Limit to the Therapy of CNS Tumors and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buprenorphine, Norbuprenorphine, R-Methadone, and S-Methadone Upregulate BCRP/ABCG2 Expression by Activating Aryl Hydrocarbon Receptor in Human Placental Trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic anion-transporting polypeptides at the blood-brain and blood-cerebrospinal fluid barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expression and Function of Organic Anion Transporting Polypeptides in the Human Brain: Physiological and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulation of Opioid Transport at the Blood-Brain Barrier by Altered ATP-Binding Cassette (ABC) Transporter Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. uva.theopenscholar.com [uva.theopenscholar.com]

- 17. benchchem.com [benchchem.com]

- 18. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 19. enamine.net [enamine.net]

The Genesis and Scientific Journey of Buprenorphine: A Technical Guide for Researchers

An in-depth exploration of the history, development, and core research methodologies underpinning the unique pharmacology of buprenorphine.

Introduction

Buprenorphine stands as a pivotal molecule in the landscape of opioid pharmacology and therapeutics. Its journey from a potential morphine alternative with a lower abuse liability to a cornerstone treatment for opioid use disorder (OUD) is a testament to decades of dedicated research. This technical guide provides a comprehensive overview of the history, development, and fundamental experimental evaluation of buprenorphine, tailored for researchers, scientists, and drug development professionals. We delve into its intricate receptor pharmacology, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms.

A Historical Perspective: The Quest for a Safer Opioid

The story of buprenorphine begins in 1966 at the research laboratories of Reckitt and Colman (now Reckitt Benckiser) in the United Kingdom.[1][2][3] The primary objective was to discover a potent analgesic with a safety profile superior to that of morphine, specifically with reduced risks of respiratory depression and addiction.[1][3] Chemists John Lewis and Kenneth Bentley played instrumental roles in a program aimed at synthesizing complex, semi-synthetic opioids derived from thebaine, an alkaloid found in the poppy plant.[1]

After a decade of research, the molecule designated RX6029, later named buprenorphine, emerged as a promising candidate.[4] Early animal studies revealed its potent analgesic effects and, crucially, a lower propensity for inducing physical dependence compared to full opioid agonists.[4] Human trials commenced in 1971, and by 1978, the unique pharmacological properties of buprenorphine were being presented at major scientific conferences, highlighting its potential not only as a pain reliever but also as a therapeutic agent for narcotic addiction.[1][3][4]

Buprenorphine was first launched in the UK in 1978 as an injectable formulation for severe pain.[4] Its journey into addiction medicine was significantly advanced by the work of Dr. Donald Jasinski at the Addiction Research Center (ARC) in the United States, who proposed it as a viable alternative to methadone for opioid treatment.[5] The pivotal moment in its application for OUD in the U.S. came in October 2002, when the Food and Drug Administration (FDA) approved buprenorphine (Subutex) and a combination formulation with naloxone (Suboxone) for the treatment of opioid dependence.[1][3]

The Chemical Synthesis of Buprenorphine from Thebaine

Buprenorphine is a semi-synthetic opioid, meaning it is synthesized from a naturally occurring precursor, thebaine. The multi-step synthesis is a complex undertaking that has been refined over the years to improve efficiency and safety. The traditional commercial synthesis involves several key transformations:

-

Diels-Alder Reaction: The process typically begins with a Diels-Alder reaction between thebaine and methyl vinyl ketone. This reaction forms a bridged ring system, which is a crucial structural feature of the buprenorphine molecule.

-

Hydrogenation: The subsequent step involves the reduction of a carbon-carbon double bond in the newly formed ring system.

-

Grignard Reaction: A tert-butyl group is introduced via a Grignard reaction, adding to the steric bulk of the molecule, which is thought to contribute to its unique receptor interaction profile.

-

N-Demethylation: The N-methyl group of the thebaine backbone is removed. Historically, this has been achieved using the von Braun reaction with cyanogen bromide, a toxic reagent. More recent advancements have explored safer and more environmentally friendly methods, including enzymatic and palladium-catalyzed reactions.

-

N-Alkylation: A cyclopropylmethyl group is attached to the nitrogen atom. This moiety is a common feature in many opioid antagonists and mixed agonist-antagonists.

-

O-Demethylation: The final step is the cleavage of a methyl ether on the phenolic ring to yield the free hydroxyl group, which is critical for its activity. This is typically achieved by heating with a strong base.

The development of more efficient and safer synthetic routes, including those starting from oripavine to bypass the O-demethylation step, remains an active area of research in pharmaceutical chemistry.

Unraveling the Complex Pharmacology: Mechanism of Action

Buprenorphine's therapeutic utility stems from its complex and unique interactions with multiple opioid receptor subtypes. It is classified as a mixed agonist-antagonist.

Mu-Opioid Receptor (MOR): A High-Affinity Partial Agonist

Buprenorphine exhibits a very high binding affinity for the mu-opioid receptor, significantly higher than that of morphine.[6] However, it is a partial agonist, meaning it activates the receptor to a lesser degree than a full agonist like heroin or methadone.[6][7] This partial agonism leads to a "ceiling effect" on its opioid effects, including respiratory depression, making it safer in overdose than full agonists.[6][7] Due to its high affinity and slow dissociation from the MOR, buprenorphine can displace full agonists from the receptor and block their effects.[6][7] If administered to an individual physically dependent on a full agonist, this displacement can precipitate a withdrawal syndrome.[7]

Kappa-Opioid Receptor (KOR): A Potent Antagonist

At the kappa-opioid receptor, buprenorphine acts as an antagonist.[8] Activation of the KOR by endogenous ligands like dynorphin is associated with dysphoria, stress, and drug-seeking behavior. By blocking this receptor, buprenorphine may alleviate some of the negative affective states associated with opioid withdrawal and craving, contributing to its efficacy in treating OUD.[8]

Delta-Opioid Receptor (DOR): An Antagonist

Buprenorphine also functions as an antagonist at the delta-opioid receptor.[8] The precise clinical implications of its DOR antagonism are less well-defined but are an area of ongoing research.

Nociceptin/Orphanin FQ (NOP) Receptor: A Weak Partial Agonist

Buprenorphine has a lower affinity for the NOP receptor, where it acts as a weak partial agonist.[8] The role of this interaction in its overall pharmacological profile is still being elucidated but may contribute to its complex effects on mood and analgesia.

Quantitative Pharmacology of Buprenorphine

The following tables summarize the quantitative data on buprenorphine's interaction with opioid receptors from various in vitro studies. It is important to note that absolute values can vary between studies depending on the experimental conditions (e.g., tissue source, cell line, radioligand used, and assay buffer composition).

Table 1: Opioid Receptor Binding Affinities (Ki) of Buprenorphine

| Receptor Subtype | Ki (nM) | Experimental System | Reference |

| Mu (µ) | 0.2 | Recombinant human MOR | [9] |

| Mu (µ) | 0.088 (antagonist-Ki) | Rat brain sections | [10] |

| Kappa (κ) | 0.072 (antagonist-Ki) | Rat brain sections | [10][11] |

| Delta (δ) | 1.15 (antagonist-Ki) | Rat brain sections | [10] |

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC50 and Emax) of Buprenorphine at Opioid Receptors

| Receptor Subtype | Assay | EC50 (nM) | Emax (% of Full Agonist) | Experimental System | Reference |

| Mu (µ) | [\³⁵S]GTPγS Binding | 0.08 | 38 | CHO cells with human MOR | [12] |

| Mu (µ) | [\³⁵S]GTPγS Binding | - | 29 | CHO cells with human MOR | [13] |

| Kappa (κ) | [\³⁵S]GTPγS Binding | 0.04 | 10 | CHO cells with human KOR | [12] |

| NOP | [\³⁵S]GTPγS Binding | 35 | 60 | CHO cells with human NOP | [12] |

| NOP | [\³⁵S]GTPγS Binding | 116 | 21 | CHO cells with human NOP | [13] |

EC50 represents the concentration of a drug that gives half-maximal response. Emax represents the maximum response that can be produced by the drug.

Core Experimental Protocols in Buprenorphine Research

The characterization of buprenorphine's pharmacological profile has relied on a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of buprenorphine for mu, kappa, and delta opioid receptors.

Principle: This is a competitive binding assay where buprenorphine competes with a radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, [³H]DPDPE for DOR) for binding to receptors in a tissue or cell membrane preparation. The concentration of buprenorphine that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the opioid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add in order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of the appropriate radioligand (e.g., 1 nM [³H]DAMGO).

-

Increasing concentrations of unlabeled buprenorphine.

-

For determination of non-specific binding, a high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Naloxone) is used instead of buprenorphine.

-

Add the membrane preparation (typically 10-20 µg of protein per well).

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the buprenorphine concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Functional Assays

This is a functional assay that measures the activation of G-protein coupled receptors (GPCRs) like the opioid receptors.

Objective: To determine the potency (EC50) and efficacy (Emax) of buprenorphine as an agonist or partial agonist at opioid receptors.

Principle: Upon agonist binding to a GPCR, the associated G-protein releases GDP and binds GTP, leading to its activation. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS. When buprenorphine activates the opioid receptor, it stimulates the binding of [³⁵S]GTPγS to the Gα subunit. The amount of incorporated radioactivity is proportional to the degree of receptor activation.

Detailed Methodology:

-

Membrane Preparation:

-

Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.

-

-

Assay Setup:

-

In a 96-well plate, add in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

-

GDP (final concentration typically 10-30 µM).

-

Increasing concentrations of buprenorphine. A full agonist (e.g., DAMGO for MOR) should be included as a positive control.

-

For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Add the membrane preparation (typically 10-20 µg of protein per well).

-

-

-

Pre-incubation:

-

Pre-incubate the plate at 30°C for 15-30 minutes.

-

-

Initiation of Reaction:

-

Add [³⁵S]GTPγS (final concentration typically 0.05-0.1 nM) to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

-

Termination, Filtration, and Detection:

-

Terminate the reaction and measure the incorporated radioactivity as described in the radioligand binding assay protocol.

-

-

Data Analysis:

-

Subtract non-specific binding to obtain specific [³⁵S]GTPγS binding.

-

Plot the specific binding (often expressed as a percentage of the maximal stimulation by a full agonist) against the logarithm of the buprenorphine concentration.

-

Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression analysis.

-

In Vivo Models of Analgesia

Animal models are crucial for assessing the analgesic efficacy of compounds like buprenorphine.

Objective: To evaluate the antinociceptive effects of buprenorphine in rodent models of acute and chronic pain.

Common Models:

-

Hot Plate Test: This model assesses the response to a thermal stimulus. A mouse or rat is placed on a heated surface (e.g., 55°C), and the latency to a pain response (e.g., licking a paw or jumping) is measured. Analgesics increase this latency.

-

Tail Flick Test: The animal's tail is exposed to a radiant heat source, and the time taken to flick the tail away is recorded. Buprenorphine has been shown to increase the tail-flick latency.

-

Writhing Test: An intraperitoneal injection of a chemical irritant (e.g., acetic acid or phenylquinone) induces characteristic abdominal constrictions or "writhes." The number of writhes over a set period is counted. Buprenorphine effectively reduces the number of writhes.[1]

-

Neuropathic Pain Models: Models such as chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve in rats are used to induce chronic pain states, including mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus). Buprenorphine has demonstrated efficacy in alleviating these neuropathic pain behaviors.[1]

General Protocol (Hot Plate Test Example):

-

Acclimatization: Acclimate the animals to the testing room and equipment.

-

Baseline Measurement: Determine the baseline latency for each animal to respond on the hot plate before drug administration.

-

Drug Administration: Administer buprenorphine (e.g., via subcutaneous or intraperitoneal injection) or vehicle control.

-

Testing: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency. A cut-off time is used to prevent tissue damage.

-

Data Analysis: The data are often expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The dose of buprenorphine that produces a 50% effect (ED50) can be calculated.[1]

Visualizing Buprenorphine's Molecular Mechanisms

The following diagrams, created using the DOT language, illustrate key pathways and workflows in buprenorphine research.

Conclusion

The development of buprenorphine represents a significant achievement in medicinal chemistry and pharmacology. Its intricate molecular interactions, characterized by high-affinity partial agonism at the mu-opioid receptor and antagonism at the kappa-opioid receptor, confer a unique clinical profile that balances efficacy with a greater margin of safety compared to traditional opioids. For researchers and drug development professionals, a thorough understanding of its history, synthesis, and the experimental methodologies used to elucidate its mechanism of action is essential for the continued development of novel analgesics and addiction therapies. The quantitative data and protocols provided in this guide serve as a foundational resource for future research in this critical area of pharmacology.

References

- 1. Broad analgesic profile of buprenorphine in rodent models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antidepressant-like Effects of Buprenorphine are Mediated by Kappa Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delta opioid antagonist effects of buprenorphine in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]

- 7. benchchem.com [benchchem.com]

- 8. Buprenorphine - Wikipedia [en.wikipedia.org]

- 9. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]

- 10. Opioid peptide receptor studies. 12. Buprenorphine is a potent and selective mu/kappa antagonist in the [35S]-GTP-gamma-S functional binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Determinants of Opioid and NOP Receptor Activity in Derivatives of Buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]

Buprenorphine's Partial Agonist Activity: A Technical Guide for Researchers

An In-depth Examination of the Molecular Mechanisms and Functional Consequences of Buprenorphine's Unique Pharmacological Profile

This technical guide provides a comprehensive overview of the partial agonist activity of buprenorphine at the mu-opioid receptor (MOR) and its antagonist activity at the kappa-opioid receptor (KOR). It is designed for researchers, scientists, and drug development professionals seeking a detailed understanding of the core pharmacology of this complex molecule. This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its signaling pathways and the logic of its clinical effects.

Introduction to Buprenorphine's Differentiated Pharmacology

Buprenorphine is a semi-synthetic opioid derived from thebaine that exhibits a unique and complex pharmacological profile. It functions as a partial agonist at the MOR and an antagonist at the KOR.[1] This dual action is central to its therapeutic efficacy in both pain management and the treatment of opioid use disorder. Unlike full MOR agonists such as morphine and fentanyl, buprenorphine has a ceiling effect on respiratory depression, making it a safer alternative in terms of overdose risk.[1][2] This is attributed to its high affinity for and slow dissociation from the MOR, coupled with its lower intrinsic efficacy.[3]

At the molecular level, buprenorphine demonstrates biased agonism, preferentially activating G-protein signaling pathways over the β-arrestin recruitment pathway.[4][5] This bias is thought to contribute to its favorable side-effect profile, as β-arrestin recruitment is associated with many of the adverse effects of opioids, including respiratory depression and tolerance.[4][5]

Quantitative Pharmacology of Buprenorphine

The distinct clinical effects of buprenorphine are underpinned by its specific binding and functional characteristics at opioid receptors. The following tables summarize key quantitative data, providing a comparative perspective with full opioid agonists.

Opioid Receptor Binding Affinities

Buprenorphine displays very high affinity for the mu-opioid receptor, comparable to or greater than that of full agonists like morphine and fentanyl.[6][7] It also exhibits high affinity for the kappa and delta opioid receptors.[6][8]

| Compound | Mu-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) |

| Buprenorphine | ~0.2 - 1.0[7][9][10] | High Affinity[6] | High Affinity[6] |

| Morphine | ~1.17[6] | Low Affinity[6] | Low Affinity[6] |

| Fentanyl | ~1.35[6] | Low Affinity[6] | Low Affinity[6] |

| Naloxone | ~1-2[6] | ~16-33[6] | High Affinity |

Table 1: Comparative binding affinities (Ki) of buprenorphine and other opioids at the mu, kappa, and delta opioid receptors. Lower Ki values indicate higher binding affinity.

Functional Activity at the Mu-Opioid Receptor

Buprenorphine's partial agonism is evident in functional assays that measure G-protein activation, such as the [³⁵S]GTPγS binding assay, and downstream signaling, like the inhibition of cAMP formation. It produces a submaximal response compared to full agonists.

| Ligand | Parameter | Value | System |

| Buprenorphine | Efficacy | Partial Agonist | cAMP Assay[11] |

| Morphine | Efficacy | Partial Agonist | cAMP Assay[11] |

| DAMGO | Efficacy | Full Agonist | Mouse Brainstem Membranes[11] |

Table 2: Efficacy of buprenorphine and comparator ligands in functional assays at the mu-opioid receptor.

Key Experimental Protocols

The characterization of buprenorphine's partial agonist activity relies on a suite of in vitro and in vivo experimental techniques. Detailed methodologies for the most critical assays are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells).

-

Radiolabeled ligand (e.g., [³H]-DAMGO for MOR).

-

Test compound (buprenorphine).

-

Non-specific binding control (e.g., naloxone).

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[12]

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[12]

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw and resuspend cell membranes in ice-cold binding buffer to a specific protein concentration.[12]

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations, the radiolabeled ligand, and the membrane preparation.[12] Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled ligand like naloxone).[12]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[13]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[12][13]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[12][14]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.[12]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS.

-

Unlabeled GTPγS (for non-specific binding).

-

GDP.

-

Test compound (buprenorphine).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).[11]

-

96-well filter plates.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, GDP, the test compound at various concentrations, and the membrane suspension.[11][15]

-

Pre-incubation: Pre-incubate the plate at 30°C for approximately 15-30 minutes.[11][15]

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.[11]

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[11]

-

Termination and Filtration: Terminate the assay by rapid filtration through a filter plate using a cell harvester. Wash the filters with ice-cold assay buffer.[11][15]

-

Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity.[11]

-

Data Analysis: Subtract non-specific binding (in the presence of unlabeled GTPγS) from all other values. Plot the specific binding against the logarithm of the agonist concentration to determine the EC50 and Emax values.[11]

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled opioid receptors.

Materials:

-

Whole cells expressing the opioid receptor of interest.

-

Forskolin (to stimulate adenylyl cyclase).

-

Test compound (buprenorphine).

-

cAMP detection kit (e.g., HTRF, BRET, or ELISA-based).

Procedure:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with the test compound at various concentrations for a defined period.

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration to determine the IC50 and Emax values.

Visualizing Buprenorphine's Mechanism of Action

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows related to buprenorphine's pharmacology.

Caption: Buprenorphine's dual action at opioid receptors.

Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.

Caption: Logic of buprenorphine's clinical effects.

Conclusion

Buprenorphine's complex pharmacology, characterized by its partial agonism at the mu-opioid receptor and antagonism at the kappa-opioid receptor, underpins its unique therapeutic profile. Its high receptor affinity, slow dissociation kinetics, and biased signaling contribute to its efficacy as both an analgesic and a treatment for opioid use disorder, while conferring a superior safety profile compared to full opioid agonists. A thorough understanding of its molecular and cellular mechanisms, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development of safer and more effective opioid-based therapies.

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. ndafp.org [ndafp.org]

- 4. Opioid overdose and tolerance: is the recruitment of β-arrestin to the µ-receptor involved? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. zenodo.org [zenodo.org]

- 8. Buprenorphine - Wikipedia [en.wikipedia.org]

- 9. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. benchchem.com [benchchem.com]

Buprenorphine: A Deep Dive into its Molecular Landscape and Chemical Characteristics

An In-depth Technical Guide for Researchers and Drug Development Professionals